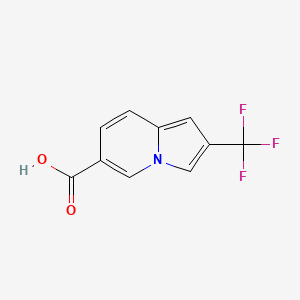
2-(Trifluoromethyl)indolizine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)indolizine-6-carboxylic acid is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoromethyl group attached to the indolizine ring enhances its chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable nucleophiles . Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine oxides, while reduction can produce indolizine alcohols or aldehydes .
Applications De Recherche Scientifique
2-(Trifluoromethyl)indolizine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include antiviral, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but different ring system, leading to distinct reactivity and applications.
Uniqueness
2-(Trifluoromethyl)indolizine-6-carboxylic acid is unique due to the presence of both the indolizine core and the trifluoromethyl group. This combination imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
2-(trifluoromethyl)indolizine-6-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-8-2-1-6(9(15)16)4-14(8)5-7/h1-5H,(H,15,16) |
Clé InChI |
KPTGBHVCSXHTBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


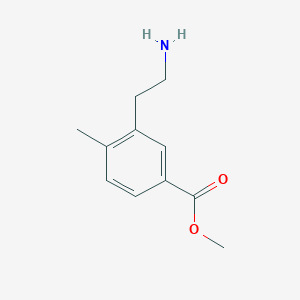
![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)

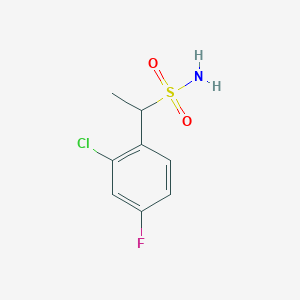
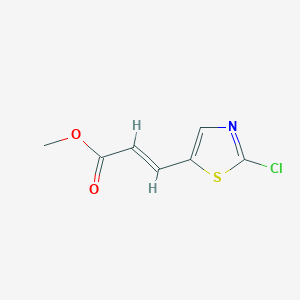
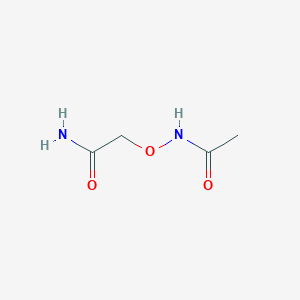
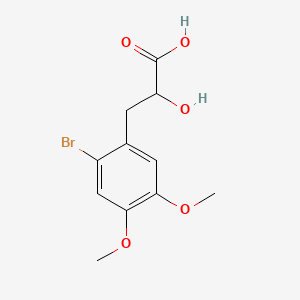
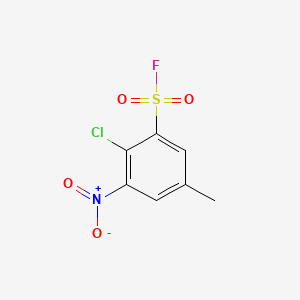
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
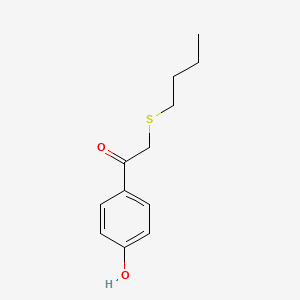

![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
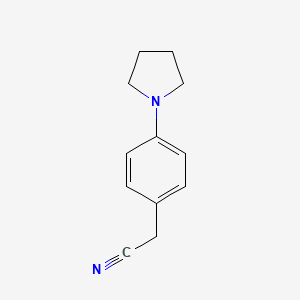
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
